

1-Cyclopentyl-4-methylbenzene CAS number and molecular weight

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Compound of Interest

Compound Name: 1-Cyclopentyl-4-methylbenzene

Cat. No.: B1600520

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An In-depth Technical Guide to 1-Cyclopentyl-4-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopentyl-4-methylbenzene, also known as p-tolylcyclopentane, is an alkylated aromatic hydrocarbon. Its molecular structure, featuring a cyclopentyl group attached to a toluene backbone, makes it a subject of interest in organic synthesis and as a potential building block for more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed examination of its synthesis via Friedel-Crafts alkylation, spectroscopic data for characterization, and essential safety and handling protocols.

Core Compound Properties

A summary of the key identifiers and physicochemical properties of **1-Cyclopentyl-4-methylbenzene** is provided below.

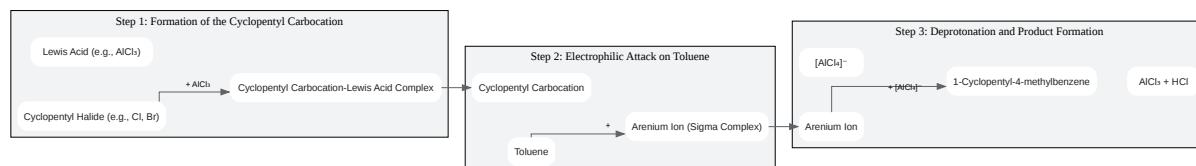
Property	Value	Source(s)
CAS Number	827-55-4	[1] [2] [3] [4]
Molecular Formula	C ₁₂ H ₁₆	[3]
Molecular Weight	160.26 g/mol	[2] [3]
IUPAC Name	1-Cyclopentyl-4-methylbenzene	[3]
Synonyms	p-tolylcyclopentane, 4-Cyclopentyl-1-methylbenzene	[3]
Boiling Point	239 °C (Predicted)	
Density	0.947±0.06 g/cm ³ (Predicted)	

Synthesis of 1-Cyclopentyl-4-methylbenzene: The Friedel-Crafts Alkylation Approach

The most common and industrially relevant method for synthesizing **1-Cyclopentyl-4-methylbenzene** is the Friedel-Crafts alkylation of toluene. This electrophilic aromatic substitution reaction involves the reaction of toluene with a cyclopentylating agent in the presence of a Lewis acid catalyst.

Reaction Mechanism

The reaction proceeds through the formation of a cyclopentyl carbocation, which then attacks the electron-rich toluene ring. The methyl group on the toluene ring is an ortho-, para-director, leading to a mixture of isomers. However, the para-substituted product is often favored due to reduced steric hindrance.



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Caption: Mechanism of Friedel-Crafts Alkylation for the synthesis of **1-Cyclopentyl-4-methylbenzene**.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a general procedure for the synthesis of **1-Cyclopentyl-4-methylbenzene**. Causality: The use of an excess of toluene not only serves as the solvent but also minimizes polyalkylation, a common side reaction in Friedel-Crafts alkylations. The reaction is conducted under anhydrous conditions as Lewis acid catalysts like aluminum chloride react violently with water.

Materials:

- Toluene (anhydrous)
- Cyclopentyl chloride (or cyclopentyl bromide)
- Aluminum chloride (anhydrous)
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution

- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Dichloromethane (for extraction)

Procedure:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous toluene.
- Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.
- Addition of Alkylating Agent: Add cyclopentyl chloride to the dropping funnel and add it dropwise to the stirred toluene-aluminum chloride mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Quenching: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid.
- Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.
- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by vacuum distillation to yield pure **1-Cyclopentyl-4-methylbenzene**.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **1-Cyclopentyl-4-methylbenzene**.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the aromatic, benzylic, and aliphatic protons.

- Aromatic Protons: Two doublets in the range of δ 7.0-7.2 ppm, corresponding to the A₂B₂ spin system of the para-substituted benzene ring.
- Benzylic Proton: A multiplet (quintet or septet) around δ 2.9-3.0 ppm, corresponding to the proton on the cyclopentyl ring directly attached to the aromatic ring.
- Cyclopentyl Protons: A series of multiplets in the range of δ 1.5-2.1 ppm, corresponding to the remaining methylene protons of the cyclopentyl ring.
- Methyl Protons: A singlet at approximately δ 2.3 ppm, corresponding to the methyl group on the toluene ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the different carbon environments in the molecule.

- Aromatic Carbons: Signals in the region of δ 125-145 ppm. The quaternary carbons will have different chemical shifts from the protonated carbons.
- Benzylic Carbon: A signal around δ 45-50 ppm for the carbon of the cyclopentyl ring attached to the aromatic ring.
- Cyclopentyl Carbons: Signals in the aliphatic region, typically between δ 25-35 ppm.
- Methyl Carbon: A signal around δ 21 ppm.

Safety and Handling

1-Cyclopentyl-4-methylbenzene is a flammable liquid and should be handled with appropriate safety precautions.[5][6]

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[5]
- Handling: Work in a well-ventilated fume hood.[5] Keep away from heat, sparks, and open flames.[5][6] Ground all equipment to prevent static discharge.[5]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[5]
- Disposal: Dispose of in accordance with local, state, and federal regulations.

Applications and Future Outlook

Currently, specific applications of **1-Cyclopentyl-4-methylbenzene** in drug development are not widely documented in publicly available literature. However, as a substituted aromatic hydrocarbon, it holds potential as a key intermediate in organic synthesis. The cyclopentyl and methyl groups can be further functionalized to create more complex molecular architectures. For drug development professionals, this compound could serve as a starting material for the synthesis of novel therapeutic agents, where the lipophilic cyclopentyl group could be used to modulate the pharmacokinetic properties of a drug candidate.

The exploration of its utility in areas such as materials science, particularly in the synthesis of liquid crystals or specialized polymers, could also be a promising avenue for future research.

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